6-Isopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
“6-Isopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC1=C(C=C2C(=N1)C=CN(C2=O)C©C)C(=O)O . This indicates that the molecule contains a naphthyridine core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (contains alternating double bonds) and the other of which is not (contains a nitrogen atom and a carbonyl group).Scientific Research Applications
Synthesis and Spectroscopic Properties
Novel polyfunctionally substituted naphthyridines, including compounds related to 6-Isopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid, have been synthesized from pyridinedicarboxylic acid derivatives. These compounds exhibit potential pharmacological activity, supported by spectroscopic data (IR, 1H- and 13C-NMR, MS), which confirm their enol–lactam structure in various states. The study provides insights into the common and differential features among different series of naphthyridines, contributing valuable information for further research in pharmacological applications (Perillo, Kremenchuzky, & Blanco, 2009).
Antibacterial Activity
Research into naphthyridine derivatives, such as those structurally related to this compound, has revealed compounds with significant antibacterial activity. For instance, the synthesis and study of various pyridonecarboxylic acids, including naphthyridine derivatives, have shown promising antibacterial properties. These findings suggest the potential of these compounds in developing new antibacterial agents, highlighting their importance in medical research and drug development (Egawa et al., 1984).
Gastric Antisecretory Properties
2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives, closely related to the compound , have demonstrated potent gastric antisecretory properties in preclinical models. This indicates their potential for the treatment of conditions related to excessive gastric acid secretion, such as peptic ulcers. The structure-activity relationships explored in these studies provide a foundation for the development of new therapeutic agents in gastroenterology (Santilli, Scotese, Bauer, & Bell, 1987).
Novel Heterocyclic Systems
The exploration of naphthyridinones has led to the discovery of novel heterocyclic systems through reactions such as the Hofmann rearrangement. These novel compounds offer interesting structural and reactivity profiles that could be harnessed for various scientific and pharmacological applications. Such studies expand the chemical space and understanding of naphthyridine derivatives, opening up new avenues for research and development (Deady & Devine, 2006).
Properties
IUPAC Name |
2-methyl-5-oxo-6-propan-2-yl-1,6-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7(2)15-5-4-11-10(12(15)16)6-9(13(17)18)8(3)14-11/h4-7H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUVHUFFUCPNLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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